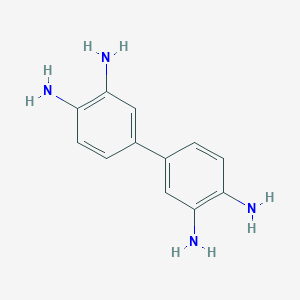

3,3'-Diaminobenzidine

説明

Historical Context and Development of 3,3'-Diaminobenzidine in Scientific Applications

The journey of this compound (DAB) in scientific research is closely linked to advancements in histochemistry and polymer science. Initially synthesized as a derivative of benzidine, its unique properties soon led to its adoption in a variety of applications. wikipedia.orgchemicalbook.com A significant milestone in the history of DAB was its introduction as a chromogenic substrate for peroxidase enzymes in the 1960s. portlandpress.com This discovery, attributed to Nakane and Pierce, revolutionized the field of immunohistochemistry (IHC). portlandpress.comnih.gov

Prior to the use of enzyme-conjugated antibodies, fluorescent tags were the primary method for visualizing antigens in tissues. portlandpress.comnih.gov However, the introduction of enzymes like horseradish peroxidase (HRP) paired with substrates like DAB offered a more stable and widely accessible detection method, producing a distinct brown, insoluble precipitate at the site of the antigen-antibody reaction. nih.govroche.com This allowed for visualization under a standard light microscope, making it a practical tool for both clinical diagnostics and fundamental research. portlandpress.com

The synthesis of DAB itself has also evolved. Commercially, it is often prepared by treating 3,3'-dichlorobenzidine with ammonia using a copper catalyst under high temperature and pressure. wikipedia.orgchemicalbook.com An alternative laboratory synthesis involves the diacylation of benzidine, followed by nitration and subsequent reduction to yield the final product. wikipedia.org

Overview of this compound's Significance in Biological and Material Sciences

The importance of this compound spans across both biological and material sciences, owing to its distinct chemical reactivity and the properties of its derivatives.

In biological sciences , DAB is most renowned for its role as a chromogen in immunohistochemistry (IHC) and immunoblotting techniques. sigmaaldrich.compubcompare.ai Its reaction with horseradish peroxidase (HRP) in the presence of hydrogen peroxide produces a highly stable, dark brown precipitate that is insoluble in water and alcohol. roche.comtcichemicals.combdbiosciences.com This characteristic allows for the precise localization of proteins and nucleic acids within cells and tissues. glentham.comchemicalbook.com The resulting stain is permanent and can be enhanced with metal salts like nickel or cobalt chloride, which alter the color to a blue-black or black, respectively. sigmaaldrich.comsigmaaldrich.com This versatility has made DAB a cornerstone in diverse research areas, including cancer biology and neurobiology, for visualizing specific cellular markers. glentham.comchemimpex.com Furthermore, its use extends to electron microscopy, where its electron-dense nature helps in the ultrastructural localization of enzymes like catalase in peroxisomes. nih.govfishersci.com

In material sciences , this compound serves as a crucial monomer for the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs). wikipedia.orgglentham.com These polymers are celebrated for their exceptional thermal and chemical stability. wikipedia.orgchemicalbook.com PBIs derived from DAB are used to create fibers and materials that can withstand extreme conditions, finding applications in the aerospace industry and for manufacturing protective clothing and high-temperature fuel cell membranes. mdpi.comhep.com.cnbloomtechz.com Research in this area focuses on modifying the polymer backbone, for instance by incorporating aliphatic chains, to tune the mechanical and thermal properties for specific applications, such as shape-memory materials. mdpi.com

Scope and Objectives of Research on this compound

Current and future research involving this compound is multifaceted, with objectives aimed at refining existing applications and exploring new frontiers.

A primary objective remains the enhancement of detection sensitivity and multiplexing capabilities in biological imaging . This includes the development of novel DAB-based staining protocols and the combination of DAB with other chromogens to simultaneously visualize multiple targets within the same tissue sample. nih.gov Researchers are also investigating DAB's utility in localizing reactive oxygen species (ROS) within cells, which could provide insights into cellular signaling and stress responses. nih.gov

In the realm of material science , a key objective is the synthesis and characterization of novel polybenzimidazole (PBI) resins and other polymers derived from DAB. hep.com.cnjlu.edu.cn The goal is to develop materials with superior properties, such as higher thermal stability, improved mechanical strength, and enhanced proton conductivity for fuel cell applications. mdpi.comjlu.edu.cn This involves exploring different synthetic routes, including microwave-assisted polymerization, and copolymerizing DAB with various dicarboxylic acids to create polymers with tailored characteristics. mdpi.comjlu.edu.cn

Furthermore, research is being conducted on the use of DAB in the development of electrochemical sensors for detecting analytes like glucose and environmental pollutants, leveraging its conductivity and stability. chemimpex.com Another area of investigation is its potential as a starting material for creating porous aromatic poly(imide) networks for applications such as hydrogen storage. sigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₄N₄ | glentham.com |

| Molecular Weight | 214.27 g/mol | glentham.com |

| Appearance | Off-white to brown-red powder or crystals | glentham.com |

| Melting Point | 174.0 - 179.0 °C | glentham.com |

| CAS Number | 91-95-2 | glentham.com |

| Solubility | Partially soluble in water | thermofisher.in |

Table 2: Key Research Findings and Applications of this compound

| Research Area | Key Finding/Application | Significance | References |

| Immunohistochemistry | Forms a brown, insoluble precipitate in the presence of HRP and hydrogen peroxide. | Enables visualization of specific proteins and nucleic acids in tissues. | roche.comsigmaaldrich.comsinobiological.com |

| Electron Microscopy | The oxidized product is electron-dense. | Allows for the ultrastructural localization of enzymes and antigens. | nih.govsinobiological.com |

| Polymer Chemistry | Precursor to polybenzimidazole (PBI). | Creates high-performance polymers with exceptional thermal and chemical stability for aerospace and other demanding applications. | wikipedia.orgmdpi.comhep.com.cn |

| Forensics | Reacts with hemoglobin in the presence of hydrogen peroxide. | Used to detect latent bloodstains. | wikipedia.org |

| Analytical Chemistry | Forms a colored complex with selenium. | Used for the spectrophotometric determination of selenium. | bloomtechz.comthermofisher.in |

特性

IUPAC Name |

4-(3,4-diaminophenyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTOKWSFWGCZMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036827 | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red to brown hygroscopic solid; [ICSC], RED-TO-BROWN HYGROSCOPIC SOLID IN VARIOUS FORMS. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>200 °C | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: very poor | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

91-95-2 | |

| Record name | 3,3′-Diaminobenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-3,3',4,4'-tetramine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Diaminobenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3,3',4,4'-tetrayltetraamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RV4T6KHQI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

176 °C | |

| Record name | 3,3'-DIAMINOBENZIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1666 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Chemical and Mechanistic Foundations of 3,3'-diaminobenzidine Reactions

Oxidative Polymerization Mechanisms of 3,3'-Diaminobenzidine

The core of DAB's function lies in its oxidative polymerization. In the presence of an oxidizing agent and typically a catalyst, DAB monomers undergo a reaction to form a polymer. This polymer is a brown, insoluble product that precipitates at the site of the reaction. sinobiological.comchemicalbook.com The insolubility of the resulting poly(this compound) in water, alcohol, and other common organic solvents like xylene is a key advantage, as it allows for flexibility in subsequent histological procedures such as counterstaining and mounting.

The polymerization process is initiated by the oxidation of DAB. This can be achieved through enzymatic catalysis, such as with horseradish peroxidase (HRP), or through photochemical reactions. sinobiological.compagepressjournals.org In both cases, the initial oxidation of the DAB molecule generates a reactive intermediate, a cation radical, which then proceeds to react with other DAB molecules, leading to the formation of an indamine-type polymer. researchgate.netwindows.net This polymerization continues, resulting in a growing, insoluble precipitate that is readily detectable by microscopy. researchgate.net The reaction is essentially an irreversible oxidative process. researchgate.net

The most common method for DAB oxidation in laboratory settings is through the action of a peroxidase enzyme, with horseradish peroxidase (HRP) being the most frequently used. nih.gov In this method, HRP catalyzes the oxidation of DAB by hydrogen peroxide (H₂O₂). sinobiological.comchemicalbook.com This enzymatic reaction is highly efficient and localized, meaning the brown precipitate forms specifically where the HRP enzyme is located. This specificity is the foundation of its use in IHC, where HRP is conjugated to an antibody that targets a specific antigen. chemicalbook.comwikipedia.org

Hydrogen peroxide (H₂O₂) serves as the oxidizing substrate in the peroxidase-mediated reaction. sinobiological.comthermofisher.com HRP initiates its catalytic cycle by reacting with H₂O₂, a process that involves a two-electron oxidation of the enzyme's heme prosthetic group. antibodiesinc.com This reaction converts the native Fe(III) state of the heme to a high-oxidation state oxoferryl species known as Compound I. antibodiesinc.comacs.org

Compound I is a potent oxidizing agent that then reacts with the chromogenic substrate, DAB. In two successive single-electron transfer steps, Compound I is reduced back to its resting state, first to Compound II and then to the native enzyme, while oxidizing two molecules of DAB. antibodiesinc.comresearchgate.net The oxidized DAB molecules then polymerize to form the visible brown precipitate. sinobiological.comchemicalbook.com The concentration of H₂O₂ is a critical factor; while necessary for the reaction, DAB can also react slowly with hydrogen peroxide even without a peroxidase, which can lead to background staining if the prepared solution is not used promptly.

The kinetics of the peroxidase-catalyzed oxidation of DAB are complex and influenced by several factors, including the concentrations of the enzyme, DAB, and hydrogen peroxide. The reaction follows a ping-pong mechanism, characteristic of many two-substrate enzymatic reactions. nih.gov

Studies comparing the kinetics of HRP and nanozymes (artificial enzymes) with different substrates have provided insights into catalytic efficiency. For instance, a comparative study of BSA-gold nanozymes showed different kinetic parameters for the oxidation of DAB and another chromogen, 3,3',5,5'-tetramethylbenzidine (TMB). The Michaelis constant (Kₘ), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), was found to be significantly higher for DAB (0.72 mM) compared to TMB (0.03 mM). primescholars.com This indicates a lower affinity of the nanozyme for DAB. Conversely, the Vₘₐₓ for TMB oxidation was higher than for DAB oxidation, suggesting a higher catalytic efficiency for TMB under the studied conditions. primescholars.com

Table 1: Comparative Kinetic Parameters of BSA-Gold Nanozyme with TMB and DAB Substrates primescholars.com

| Substrate | Kₘ (mM) | Vₘₐₓ (nM sec⁻¹) |

| TMB | 0.03 | 263 |

| DAB | 0.72 | 185 |

This table is based on data from a study on BSA-gold nanozymes and may not be representative of all peroxidase enzymes.

These kinetic differences can be attributed to the distinct oxidation pathways and reactivity of the substrates. primescholars.com The efficiency of the HRP-DAB system is central to its sensitivity in detection methods.

The oxidation of DAB by HRP leads to the formation of an insoluble polymer precipitate. sinobiological.comchemicalbook.com This process involves the oxidative polymerization of DAB monomers into what is believed to be an indamine-type polymer. researchgate.netwindows.net This resulting polymer is amorphous and osmiophilic, meaning it can be stained with osmium tetroxide to enhance its electron density for electron microscopy. windows.netrupress.org

The precipitate is remarkably stable and insoluble in water, alcohols, and other organic solvents commonly used in histology, which preserves the localization of the stain during subsequent processing steps. nih.gov The color of the DAB precipitate is brown, but it can be modified to a bluish-black color by the addition of metal ions such as nickel or cobalt, which can be useful in double-staining protocols. nih.govnih.gov The formation of this stable, localized, and easily detectable precipitate is the primary reason for the widespread use of DAB in immunohistochemical and other cytochemical staining techniques. chemicalbook.com

Photo-oxidation of DAB is a powerful technique used in correlative light and electron microscopy (CLEM) to bridge the gap between the two imaging modalities. pagepressjournals.org This method allows for the visualization of fluorescently labeled structures at the ultrastructural level of an electron microscope. The principle involves using a fluorophore, excited by light, to generate reactive oxygen species (ROS) that in turn oxidize DAB into an electron-dense precipitate. pagepressjournals.orgnih.gov

The technique was first introduced to convert the signal from the fluorescent dye Lucifer Yellow into a stable, electron-dense product. nih.gov Since then, it has been applied to a wide range of fluorescent probes. The resulting DAB polymer is osmiophilic, and its contrast can be enhanced by treatment with osmium tetroxide, making the location of the original fluorescent signal clearly visible in the electron microscope. pagepressjournals.org Genetically encoded photosensitizers, such as miniSOG (mini Singlet Oxygen Generator), have further advanced this technique by allowing for targeted expression within specific cells or organelles. nih.govrsc.org

The central mechanism in DAB photo-oxidation is the generation of singlet oxygen (¹O₂) by an excited photosensitizer (fluorophore). pagepressjournals.orgrsc.org When a fluorophore absorbs light of an appropriate wavelength, it is promoted from its ground state to an excited singlet state. It can then undergo a process called intersystem crossing to a longer-lived excited triplet state. nih.gov

This triplet-state fluorophore can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). nih.govnih.gov

Fluorophore (ground state) + Light → Fluorophore (excited singlet state) → Fluorophore (excited triplet state)

Fluorophore (excited triplet state) + O₂ (triplet ground state) → Fluorophore (ground state) + ¹O₂ (singlet excited state)

Singlet oxygen has a limited lifetime and can only diffuse over very short distances (e.g., <10 nm with a lifetime of ~1 µs), which ensures that the subsequent DAB polymerization is highly localized to the site of the fluorophore. researchgate.net This highly reactive singlet oxygen then oxidizes the nearby DAB molecules, initiating the polymerization and precipitation process. pagepressjournals.org While singlet oxygen is considered the primary oxidant, other reactive oxygen species, such as superoxide radicals, may also be generated and contribute to the reaction. rsc.orgnih.gov The efficiency of singlet oxygen generation varies between different fluorophores and is a key factor in their effectiveness as photosensitizers for CLEM applications. rsc.org

Photo-oxidation of this compound for Electron Microscopy

Conversion of Fluorescent Signals to Electron-Dense Products

The conversion of fluorescent signals into stable, electron-dense products is a cornerstone of correlative light and electron microscopy (CLEM), a technique that bridges the gap between the dynamic, wide-field view of fluorescence microscopy and the high-resolution detail of electron microscopy. pagepressjournals.org This process, known as photo-oxidation, utilizes this compound (DAB) to transform the transient light emission of a fluorophore into a permanent, electron-dense precipitate that is visible in an electron microscope. pagepressjournals.orgscienceopen.com

The fundamental principle of DAB photo-oxidation lies in the generation of reactive oxygen species (ROS) by an excited fluorophore. scienceopen.com When a fluorescent molecule is illuminated with light of its specific excitation wavelength, it absorbs energy, causing its orbital electrons to move to a higher energy state. pagepressjournals.org As the electrons return to their ground state, the excess energy is dissipated. In the presence of oxygen, this energy transfer can lead to the formation of highly reactive singlet oxygen. pagepressjournals.org

This singlet oxygen is a potent oxidizing agent. In the presence of DAB, it readily oxidizes the DAB molecules, causing them to polymerize into an insoluble, granular precipitate. pagepressjournals.orgnih.gov This polymerized DAB product is osmiophilic, meaning it readily binds with osmium tetroxide, a common post-fixation stain in electron microscopy that significantly enhances the electron density of the precipitate. scienceopen.comnih.gov The result is a dark, electron-dense deposit precisely localized to the original site of the fluorescent probe. pagepressjournals.org

A key advantage of this technique is its high spatial resolution. The half-life of the generated reactive oxygen species, such as singlet oxygen, is extremely short (in the nanosecond range), limiting their diffusion distance to a mere 1 to 30 nanometers. pagepressjournals.org This ensures that the resulting DAB precipitate is formed in very close proximity to the fluorophore, allowing for the precise ultrastructural localization of the labeled molecule or structure. scienceopen.com

The versatility of DAB photo-oxidation is demonstrated by its successful application with a wide array of fluorescent probes, including Lucifer Yellow, various fluorescent dyes, and genetically encoded tags like Green Fluorescent Protein (GFP) and miniSOG. pagepressjournals.orgacs.orgrsc.org This adaptability has made it an invaluable tool for investigating a range of cellular processes, from the trafficking of lipids and nanoparticles to the mapping of neuronal connections and the study of synaptic vesicle recycling. nih.govspringernature.comcornell.edu

Parameters Influencing Photo-oxidation Efficiency

The efficiency of this compound (DAB) photo-oxidation is a critical factor in achieving clear and accurate results in correlative light and electron microscopy. Several key parameters must be carefully controlled to optimize the conversion of a fluorescent signal into a robust, electron-dense precipitate. These include the choice of wavelength and the properties of the photosensitizer.

Wavelength: The light used for illumination must match the excitation wavelength of the fluorophore acting as the photosensitizer. pagepressjournals.org Exposing the fluorophore to its specific excitation light is the essential first step that initiates the process by elevating the fluorophore's electrons to a higher energy state, which is a prerequisite for the generation of reactive oxygen species (ROS). pagepressjournals.orgscienceopen.com The intensity and duration of the light exposure also play a role; sufficient illumination is required to generate enough ROS to effectively polymerize the DAB. rsc.org For instance, studies have used blue light irradiation with a maximum at approximately 450 nm to induce the photosensitized polymerization of DAB by flavoproteins like miniSOG. rsc.org In multicolor electron microscopy applications, different photosensitizers can be sequentially activated using distinct wavelengths. For example, Ce-DAB2 can be photo-oxidized at 470 nm, while Pr-DAB2 can be precipitated using far-red light (>630 nm) with a suitable photosensitizer like IRDye 700DX to avoid exciting the first precipitate. nih.gov

Photosensitizers: The choice of photosensitizer is paramount to the success of the photo-oxidation reaction. A good photosensitizer efficiently absorbs light energy and transfers it to molecular oxygen to produce singlet oxygen or other ROS. pagepressjournals.org While many fluorochromes can act as photosensitizers, their efficiency varies. pagepressjournals.org

Fluorophore Properties: The intrinsic properties of the fluorescent dye, such as its quantum yield for singlet oxygen production, directly impact the efficiency of DAB polymerization. rsc.org For example, flavoproteins like miniSOG and its mutants have been specifically engineered and selected for their enhanced ability to generate singlet oxygen and thus effectively photo-oxidize DAB. rsc.org In contrast, proteins like Enhanced Green Fluorescent Protein (EGFP) produce minimal singlet oxygen and serve as negative controls in such experiments. rsc.org

Mechanism of ROS Generation: While singlet oxygen is considered a primary mediator of DAB photo-oxidation, the generation of other ROS like superoxide and hydrogen peroxide has also been implicated. rsc.org The exact mechanism can be complex and may even involve direct electron transfer between the photosensitizer and DAB. rsc.org

Photostability: The photostability of the photosensitizer is another crucial factor. A photosensitizer that bleaches too quickly under illumination will not be able to generate sufficient ROS for a strong DAB signal. rsc.org

The interplay between the excitation wavelength and the specific photosensitizer dictates the rate and extent of the DAB polymerization, ultimately determining the quality of the ultrastructural localization. rsc.org

Electrochemical Polymerization of Diaminobenzene Derivatives

The electrochemical polymerization of diaminobenzene derivatives, such as o-phenylenediamine (o-PD) and this compound (DAB), is a process where an electrical potential is applied to a solution containing the monomer, causing it to oxidize and form a polymer film on the electrode surface. koreascience.krresearchgate.net This method allows for the creation of functionalized polymer coatings with specific properties.

The mechanism of electropolymerization for these compounds involves a series of oxidation and coupling steps. For o-phenylenediamine, the process begins with the oxidation of the monomer to a radical cation at the electrode surface. acs.orgresearchgate.net These radical cations then couple to form dimers, which can undergo further oxidation and coupling to form oligomers and eventually a polymer film. researchgate.net The structure of the resulting polymer, often poly(o-phenylenediamine) or PPD, can be complex, potentially containing phenazine-like units. koreascience.kr The polymerization process can be self-limiting, as the growing polymer film can become insulating, preventing further monomer oxidation. acs.org

Similarly, the oxidative polymerization of this compound on an electrode surface proceeds through the oxidation of DAB to a stable cation radical in a one-electron transfer process. researchgate.net This radical cation is the key intermediate that initiates the polymerization. The resulting poly(DAB) film is electroactive, meaning it can undergo reversible oxidation and reduction, and contains free amine groups that can be used for further functionalization, such as complexing with metal ions. researchgate.net

The electrochemical behavior and the properties of the resulting polymer film are influenced by several factors, including the pH of the solution, the solvent used, and the specific electrochemical conditions like the potential scan rate and the number of cycles. researchgate.netresearchgate.net For instance, the electropolymerization of o-PD is sensitive to pH, which affects the protonation state of the monomer and the resulting polymer. researchgate.net In the case of DAB, polymers prepared in different solvents (e.g., acidic aqueous solution vs. organic solvents) exhibit different morphologies, with those prepared in organic solvents being more compact. researchgate.net

This electrochemical approach has been utilized to synthesize new compounds. For example, the electrochemical oxidation of p-phenylenediamine in the presence of nucleophiles like methyl and ethyl cyanoacetate leads to the formation of bis-indole derivatives through a series of electrochemical and chemical reaction steps. imist.ma

Factors Influencing this compound Reaction Outcomes

pH Optimization and Buffer Composition

The outcome of reactions involving this compound (DAB) is significantly influenced by the pH and the composition of the buffer solution. These factors can affect the rate of the enzymatic reaction, the stability of the reactants, and the characteristics of the final precipitate.

pH Optimization: The optimal pH for DAB reactions, particularly those catalyzed by horseradish peroxidase (HRP), is generally near neutral. HRP functions optimally at a pH close to neutral, and deviations from this can inhibit its activity. thermofisher.com For immunohistochemical staining, antibody diluents and wash buffers are typically maintained at a pH between 7.0 and 7.5. thermofisher.com However, the optimal pH can be application-specific. For instance, in some protocols for detecting hydrogen peroxide in plant tissues, the DAB solution is initially acidified to pH 3.0 to dissolve the DAB, and then the pH is raised with the addition of a phosphate buffer. nih.gov In the context of nanozymes, which are nanoparticle-based enzyme mimics, the optimal pH for DAB oxidation can differ significantly from that of natural enzymes like HRP. For example, with Prussian blue nanozymes, the composition of the buffer was found to affect the signal intensity to the same degree as the pH. chemrxiv.org

Buffer Composition: The type of buffer and its components can have a dramatic impact on the DAB reaction.

Buffer Type: Commonly used buffers for IHC include phosphate-buffered saline (PBS) and Tris-buffered saline (TBS). thermofisher.com Some studies suggest that using TBS can lead to better results than PBS. researchgate.net In nanozyme-based assays, buffers such as citrate, MES, HEPES, and TRIS have been shown to substantially influence DAB oxidation, with the choice of buffer affecting the signal intensity as much as the pH. chemrxiv.org

Additives and Ionic Strength: The presence of certain additives in the buffer can either enhance or inhibit the reaction. For example, sodium azide, a common preservative, should be avoided in buffers used for HRP-based detection as it inhibits HRP activity. thermofisher.com Conversely, increasing the ionic strength of the buffer with salts like NaCl or NH4Cl has been shown to significantly enhance the staining intensity produced by Prussian blue nanozymes. chemrxiv.org

Commercial Formulations: Commercial DAB substrate kits often contain proprietary buffer formulations that include stabilizers and enhancers. mdpi.com These are optimized for peroxidase enzymes but may not be suitable for nanozymes. mdpi.com For instance, the enhancer imidazole, commonly found in commercial substrates, can actually suppress the activity of nanozyme-based catalysts. chemrxiv.org

The following table summarizes the effects of different buffer components on DAB reactions:

| Component | Effect on HRP-based Reactions | Effect on Nanozyme-based Reactions (e.g., Prussian Blue) | Reference(s) |

| pH | Optimal near neutral (pH 7.0-7.5) | Varies; can be significantly different from HRP | thermofisher.comchemrxiv.org |

| Buffer Type | PBS and TBS are common; TBS sometimes preferred | Citrate, MES, HEPES, TRIS can be effective | thermofisher.comchemrxiv.orgresearchgate.net |

| Ionic Strength (Salts) | Not a primary consideration in standard protocols | High concentrations (1.5-2M NaCl or NH4Cl) can enhance signal | chemrxiv.org |

| Imidazole | Often used as an enhancer | Can inhibit activity | chemrxiv.orgmdpi.com |

| Sodium Azide | Inhibits HRP activity | Not typically relevant | thermofisher.com |

Careful optimization of both pH and buffer composition is therefore crucial for achieving sensitive and reliable results in DAB-based assays.

Impact of Metal Ions (e.g., Nickel, Cobalt) on this compound Reaction Product

The color and intensity of the this compound (DAB) reaction product can be significantly modified by the addition of certain metal ions. This technique, often referred to as metal enhancement, is widely used in immunohistochemistry (IHC) to increase the sensitivity of the detection and to provide color contrast in double-staining protocols.

The most commonly used metal ions for enhancing the DAB reaction are nickel and cobalt. When added to the DAB substrate solution, these ions complex with the oxidized DAB polymer, resulting in a change in color and an increase in the density of the precipitate. nih.govfishersci.co.uk

Nickel (Ni): The addition of nickel ions, typically in the form of nickel chloride (NiCl2), changes the color of the brown DAB precipitate to a purplish-blue or bluish-black. nih.govnih.gov This color is stable and provides a strong contrast to other chromogens, making it suitable for multiplex IHC.

Cobalt (Co): Cobalt ions, usually from cobalt chloride (CoCl2), produce a dark blue or bluish-black reaction product. nih.gov Cobalt-enhanced DAB is noted for yielding a distinct color that is easily distinguishable from the standard brown DAB, with minimal background staining. nih.gov

Copper (Cu): Copper sulfate (CuSO4) has also been shown to modify the DAB color, resulting in a grayish-blue precipitate. nih.gov

The use of these metal enhancers can lead to a significant increase in signal intensity. Some commercial metal-enhanced DAB substrate kits claim to be up to 50 times more sensitive than traditional DAB methods. fishersci.co.uk This increased sensitivity allows for the detection of antigens present at low concentrations.

The table below summarizes the effects of different metal ions on the DAB reaction product:

| Metal Ion | Chemical Form | Resulting Color | Key Characteristics | Reference(s) |

| Nickel (Ni) | NiCl2 | Purplish-blue to bluish-black | Stable color, good for double staining | nih.govnih.govsigmaaldrich.com |

| Cobalt (Co) | CoCl2 | Dark blue to bluish-black | Distinct color, stable, minimal background | nih.govsigmaaldrich.com |

| Copper (Cu) | CuSO4 | Greyish-blue | Modifies color | nih.gov |

The choice of metal ion and its concentration must be optimized for each specific application to achieve the desired color and sensitivity without increasing non-specific background staining. nih.gov The enhanced precipitate remains insoluble in alcohol, allowing for standard dehydration and mounting procedures. sigmaaldrich.com

Enhancers and Stabilizers in this compound Substrate Solutions

To improve the performance and shelf-life of this compound (DAB) substrate solutions, various chemical enhancers and stabilizers are often incorporated, particularly in commercial kits. These additives serve to increase the intensity of the signal, modulate the color of the precipitate, and prevent the premature degradation of the substrate.

Enhancers: Enhancers are compounds that amplify the signal generated by the peroxidase-catalyzed oxidation of DAB.

Metal Ions: As discussed previously, metal ions such as nickel and cobalt are prominent enhancers that intensify the DAB signal and alter its color from brown to a blue-black precipitate. fishersci.co.ukcarlroth.com This enhancement is due to the formation of more dense metal-DAB complexes. fishersci.co.uk

Imidazole: Imidazole is another compound frequently used as an enhancer in commercial DAB formulations for horseradish peroxidase (HRP). chemrxiv.orgmdpi.com It is believed to boost the catalytic activity of HRP, leading to a stronger color signal. However, it is important to note that enhancers optimized for HRP, like imidazole, may not be effective and can even be inhibitory for peroxidase-like nanozymes. chemrxiv.orgmdpi.com

Stabilizers: Stabilizers are included in DAB substrate solutions to prevent the spontaneous oxidation of DAB and to extend the stability of the working solution.

Polymers and Reducing Agents: Commercial DAB preparations may contain polymers and mild reducing agents to protect DAB from auto-oxidation during storage. mdpi.com

Buffer Systems: The buffer system itself can contribute to the stability of the substrate solution. biocompare.com Some commercial kits provide a stable peroxide substrate buffer designed to be mixed with the DAB concentrate just before use. thermofisher.com This two-component system prevents the premature reaction between DAB and hydrogen peroxide, which can lead to the formation of precipitate in the solution and increased background staining. abcam.cn

The following table provides an overview of common enhancers and stabilizers found in DAB substrate solutions:

| Component Type | Example(s) | Primary Function(s) | Reference(s) |

| Enhancer | Nickel Chloride, Cobalt Chloride | Intensify signal, modify color to blue/black | fishersci.co.ukcarlroth.com |

| Enhancer | Imidazole | Boost HRP catalytic activity | chemrxiv.orgmdpi.com |

| Stabilizer | Polymers, Reducing Agents | Prevent spontaneous oxidation of DAB | mdpi.com |

| Stabilizer | Optimized Buffer Systems | Extend working solution stability | thermofisher.combiocompare.com |

| Stabilizer/Wetting Agent | Tween-20 | Improve solution stability and specimen wetting | thermofisher.com |

The development of these enhanced and stabilized formulations has led to more sensitive, reliable, and convenient DAB staining protocols in immunohistochemistry and other related techniques. mdpi.comfishersci.co.uk

Advanced Methodologies and Applications of 3,3'-diaminobenzidine in Research

3,3'-Diaminobenzidine in Immunohistochemistry and Histochemistry

This compound (DAB) is a cornerstone chromogen in the fields of immunohistochemistry (IHC) and histochemistry. nih.gov Its primary application involves the visualization of specific antigens or enzymatic activities within tissue sections. The fundamental principle of DAB-based detection lies in its reaction with hydrogen peroxide, a process catalyzed by the enzyme horseradish peroxidase (HRP). chemicalbook.comsinobiological.com This enzymatic reaction oxidizes DAB, resulting in the formation of a conspicuous, water-insoluble, and alcohol-insoluble brown precipitate at the precise location of the target antigen-antibody complex or enzyme. chemicalbook.comsinobiological.comparkinsonsroadmap.org

The resulting brown deposit is stable and does not fade when exposed to light, allowing for the creation of permanently mounted slides that can be stored for many years. chemicalbook.com This stability is a significant advantage for archival purposes and retrospective studies. DAB's utility extends to both light and electron microscopy, providing high-resolution localization of targets. sinobiological.com Furthermore, its heat-resistant nature makes it compatible with various laboratory protocols, including in situ hybridization (ISH) and double-labeling techniques. sinobiological.com

A primary application of DAB in IHC is the localization of a vast array of specific antigens and proteins within cells and tissues. pubcompare.ai This is typically achieved using an indirect staining method where a primary antibody binds specifically to the target antigen. zytomed-systems.com Subsequently, a secondary antibody, which is conjugated to an enzyme like HRP, binds to the primary antibody. pubcompare.ainih.gov The addition of the DAB substrate kit, containing DAB and a source of hydrogen peroxide, initiates the enzymatic reaction that deposits the brown precipitate, thereby revealing the antigen's location. chemicalbook.comzytomed-systems.com

This technique is widely employed in both fundamental research and clinical pathology to identify and map the distribution of proteins. pubcompare.airesearchgate.net For instance, research has utilized DAB staining to visualize the expression and localization of proteins such as:

Cytochrome P450 3A27 (CYP3A27): Strong cytoplasmic staining was observed in hepatocytes and enterocytes of rainbow trout, indicating the primary sites of expression. nih.gov

GP88 (Progranulin): Studies in human invasive ductal carcinoma have shown high expression of GP88 compared to normal and benign breast tissues, correlating with tumor size and metastasis. redalyc.org

HER2/neu: This protein's expression is a critical biomarker in breast cancer, and its detection is often performed using DAB-based IHC. redalyc.org

Ki-67 and pHH3: These proliferation markers are often detected with DAB to assess the labeling and mitotic index in cancer tissues. tandfonline.com

DAB is also used in chromogenic western blotting, where it serves as an HRP substrate to detect specific proteins on a membrane, allowing for the sequential detection of multiple antigens on a single blot. abcam.com

Beyond antigen detection, DAB is a crucial tool for cytochemical and histochemical studies aimed at localizing endogenous enzyme activity. The principle relies on the ability of certain cellular enzymes to react with specific substrates to produce hydrogen peroxide, which then drives the HRP-catalyzed oxidation of DAB.

Peroxidase: DAB is the most frequently used chromogen for HRP-based IHC, where the enzyme is conjugated to an antibody. nih.gov The reaction produces a brown polymer deposit, visualizing the target. nih.gov

Catalase: The localization of catalase in rat liver peroxisomes has been demonstrated using the DAB procedure. scispace.com In these studies, catalase activity was found in the peroxisomal matrix and associated with the nucleoid. scispace.com A modified technique involves replacing exogenous hydrogen peroxide with a substrate specific for a peroxisomal oxidase, allowing the study of the association between catalase and the oxidase. scispace.com

Cytochrome c Oxidase (COX): Histochemical activity stains for COX often utilize DAB. The reaction visualizes mitochondria with active COX, and its absence can indicate mitochondrial dysfunction. However, it has been noted that DAB staining can interfere with subsequent PCR-based analysis of mitochondrial DNA from the stained tissue. chemicalbook.comresearchgate.net

Acetylcholinesterase (AChE): DAB has been used in combination with AChE enzyme histochemistry. nih.gov Post-DAB treatments can be employed to avoid interactions when performing subsequent immunohistochemistry on the same sections. nih.gov

The need to visualize multiple antigens or cellular components within the same tissue section has led to the development of multi-labeling and double staining techniques involving DAB. These methods allow for the study of co-localization and the spatial relationships between different targets.

One common approach involves using two different chromogens that produce distinctly colored precipitates. For instance, DAB (producing a brown product) can be combined with a second chromogen like 3-Amino-9-Ethylcarbazole (AEC) (red) or 4-Chloro-1-Naphthol (blue). nih.gov Another method combines DAB with Benzidine Dihydrochloride (BDHC), which yields a blue, granular product easily distinguishable from the brown, diffuse DAB stain at both light and electron microscopy levels. nih.gov This sequential immunoperoxidase technique has been used to simultaneously localize choline acetyltransferase and substance P in the rat brain. nih.gov

Metal enhancement is another strategy. The brown DAB polymer's color can be shifted to a bluish-black in the presence of nickel or cobalt ions. nih.gov This allows for a second, brown DAB staining reaction in the same section, with the two colors distinguishing the different antigens. nih.gov

DAB-based IHC can also be combined with immunofluorescence. nih.gov However, care must be taken with the sequence of application, as the immunoperoxidase step can quench the fluorescent signal if performed afterward. nih.gov While fluorescence double-labeling is often preferred for its efficiency and precise differentiation between markers, the stability of DAB makes it valuable, especially when the targeted antigens are in different cellular compartments or different cells. nih.govnih.gov

Table 1: Examples of Double Staining Techniques Involving this compound

| Technique | Second Label/Chromogen | Colors Produced | Application Example |

| Sequential Chromogenic Staining | Benzidine Dihydrochloride (BDHC) | DAB: Brown, diffuse; BDHC: Blue, granular | Simultaneous localization of two neural antigens (e.g., Choline O-Acetyltransferase and Substance P). nih.gov |

| Metal-Enhanced DAB | DAB with Nickel (Ni) or Cobalt (Co) ions | First label: Bluish-black; Second label: Brown | Double immunolabeling where the water-insoluble end product of the first reaction might hinder the second. nih.gov |

| Chromogenic & Histochemical Stain | Alcian blue/PAS | DAB: Brown (for TTF-1); Warp Red: Red (for Napsin A); Alcian Blue/PAS: Blue to purple | Combined staining for lung adenocarcinoma markers and mucins in a single tissue section. tandfonline.com |

| Chromogenic & Immunofluorescence | Fluorochrome-tagged immunoreagents | DAB: Brown/Black; Fluorescence: Varies (e.g., green, red) | Co-localization of nuclear and cytoplasmic antigens. nih.gov |

While traditional IHC is qualitative or semi-quantitative, there is a growing demand for objective and reproducible quantification of protein expression. usc.es Quantitative analysis of DAB staining allows for the precise measurement of staining intensity and the area of positivity, providing more robust and reliable data. This is particularly crucial for biomarker discovery and clinical diagnostics. redalyc.orgusc.es

Computer-assisted image analysis has become an essential tool for quantifying DAB-stained slides. Various software packages and algorithms have been developed to automate the process, increasing precision and reducing user bias. usc.esplos.org

Digital images of stained tissues are captured, and specialized software is used to segment the tissue, identify cell nuclei (often counterstained with hematoxylin), and measure the DAB signal. usc.esresearchgate.net Some platforms use sophisticated algorithms to separate the brown DAB stain from the blue hematoxylin counterstain. researchgate.net

One such algorithm calculates a normalized red minus blue (NRMB) value for each pixel to specifically detect the brown DAB stain in tissues also stained with blue hematoxylin. plos.org Another approach involves training a pixel classifier by annotating sample positive and negative areas to automatically measure the stained regions. snmjournals.org

Table 2: Software and Platforms for Quantitative DAB Image Analysis

| Software/Platform | Key Features | Algorithm/Methodology | Application |

| DAB-quant | Open-source, designed for batch analysis of scanned slides. Can perform whole-slide or random sampling analysis. plos.orgresearchgate.net | Uses Otsu's method to distinguish tissue from background and a normalized red minus blue (NRMB) calculation to quantify brown stain. plos.orgresearchgate.net | Objective quantitation of IHC signal in large numbers of tissue slides. plos.orgresearchgate.net |

| ImageJ / Fiji | Widely used, open-source platform with extensive plugins for image analysis. researchgate.netprotocols.io | Allows for color deconvolution to separate stains (e.g., H&E and DAB) and optical density measurements. protocols.io | Quantifying staining in various tissues, including mouse brain sections. researchgate.netprotocols.io |

| BreastAnalyser | User-friendly graphical interface specifically for breast cancer IHC images. usc.es | Includes sophisticated segmentation algorithms to measure DAB-stained area and classify cell nuclei based on staining level. usc.es | Supports basic, translational, and pathological anatomy research in breast cancer. usc.es |

| QuPath | Open-source software for digital pathology image analysis. snmjournals.org | Uses functions like "positive cell detection" based on DAB optical density within the nucleus and trainable pixel classifiers. snmjournals.org | Quantification of Androgen Receptor (AR) and Prostate-Specific Membrane Antigen (PSMA) staining in prostate cancer. snmjournals.org |

| inForm® | Patented software for accurately visualizing and quantifying biomarkers in tissue sections. akoyabio.com | Features powerful spectral unmixing to separate signals and AI-powered tissue and cell segmentation. Can render immunofluorescence as simulated DAB and hematoxylin. akoyabio.com | Research in pathology, oncology, and immunology. akoyabio.com |

A key metric used in the quantitative analysis of DAB staining is Optical Density (OD) or Integrated Optical Density (IOD). redalyc.orgpubcompare.ai OD is a measure of the absorbance of light at each pixel, which correlates with the concentration of the chromogen. bloomtechz.com The mean OD value for a region of interest can be calculated, and after subtracting the background OD, this value provides a quantitative measure of staining intensity. protocols.io

Integrated Optical Density (IOD) combines the information of the stained area and the intensity of the staining. It is often calculated as the sum of the OD values for all positively stained pixels within a defined area. pubcompare.ai For example, the IOD of GP88 and HER2/neu expression has been analyzed in breast cancer tissues to compare expression levels between normal, benign, and malignant samples. redalyc.org Similarly, the OD of Androgen Receptor staining has been correlated with PET scan uptake values in prostate cancer research. snmjournals.org

These quantitative measurements allow for rigorous statistical analysis, enabling researchers to find significant correlations between protein expression levels and various clinicopathological parameters, such as tumor size, grade, and patient prognosis. redalyc.org

Quantitative Analysis of this compound Staining

Digital Pathology and Artificial Intelligence in this compound Analysis

The integration of digital pathology and artificial intelligence (AI) has revolutionized the analysis of tissue sections stained with this compound (DAB). mdpi.comnih.gov Digital pathology involves scanning whole histological slides to create high-resolution digital images, which enables standardized and automated analysis, moving beyond the subjectivity of traditional microscopy. nih.govoup.com AI, particularly deep learning and convolutional neural networks (CNNs), offers powerful tools for the detection, segmentation, and quantification of DAB-stained features within these digital images. mdpi.comnih.govdigitalpathologyassociation.org

The application of AI in analyzing DAB-stained slides is not limited to simple quantification. These advanced algorithms can perform complex tasks such as identifying specific cell types (e.g., neurons), differentiating organelles, and analyzing the expression patterns of biomarkers for disease diagnosis and prognosis. mdpi.comnih.govresearchgate.net This capability is transforming research in various fields, including oncology and neurobiology, by enabling high-throughput, detailed analysis of tissue architecture and protein expression. nih.govoup.com

This compound in Electron Microscopy and Correlative Light and Electron Microscopy (CLEM)

This compound (DAB) is a cornerstone chromogen in electron microscopy (EM) due to its ability to form an electron-dense, osmiophilic polymer upon oxidation by horseradish peroxidase (HRP). thermofisher.comrsc.org This insoluble brown precipitate provides excellent contrast for visualizing the ultrastructural localization of specific molecules. thermofisher.combiorxiv.org The reaction product is stable and can be enhanced with heavy metals like osmium tetroxide, cobalt, or nickel, further increasing its electron density for EM analysis. thermofisher.combiozol.denih.gov

Correlative Light and Electron Microscopy (CLEM) leverages the properties of DAB to bridge the gap between the dynamic, large-scale view of fluorescence microscopy and the high-resolution detail of electron microscopy. rsc.orgnih.gov In a typical CLEM workflow, a protein of interest is tagged with a fluorescent protein or labeled with a fluorescent antibody. The same sample is then processed for EM, where a peroxidase-based reaction with DAB generates an electron-dense precipitate at the location of the fluorescent signal. rsc.orgmdpi.com This allows researchers to first identify the region of interest using light microscopy and then examine the same structure at the ultrastructural level with EM. nih.govresearchgate.netoup.com Photosensitizing tags, such as miniSOG (mini Singlet Oxygen Generator), can also be used to photo-oxidize DAB, creating a localized polymer for CLEM without the need for an enzymatic reaction. rsc.orgmdpi.com

| Technique | Role of this compound (DAB) | Key Advantages |

| Electron Microscopy (EM) | Forms an electron-dense, osmiophilic polymer at the site of peroxidase activity, providing contrast. thermofisher.combiorxiv.org | High-resolution ultrastructural localization of biomolecules. nih.gov The reaction product is stable and can be enhanced with heavy metals. thermofisher.comnih.gov |

| Correlative Light and Electron Microscopy (CLEM) | Bridges fluorescence and electron microscopy by generating an electron-dense precipitate at the site of a fluorescent signal. rsc.orgnih.gov | Enables dynamic observation across different size scales and provides high-resolution structural context to fluorescent signals. nih.govresearchgate.net |

Ultrastructural Localization of Biomolecules

The primary application of DAB in electron microscopy is the high-resolution localization of specific biomolecules within the cellular ultrastructure. biorxiv.orgnih.gov This is typically achieved through immunocytochemistry, where a primary antibody targets the molecule of interest, and a secondary antibody conjugated to HRP binds to the primary antibody. biorxiv.org The subsequent addition of DAB and hydrogen peroxide results in the deposition of an electron-dense polymer precisely at the antigen's location. biorxiv.orgtcichemicals.com This method has been instrumental in pinpointing the subcellular distribution of a vast array of proteins, lipids, and other molecules within organelles, membranes, and the cytoplasm. nih.govnih.gov

The electron-dense DAB precipitate allows for the unambiguous identification of labeled structures within the complex cellular landscape. rsc.org For example, this technique has been used to visualize the localization of specific receptors on the cell surface, enzymes within mitochondria, and proteins within the nucleus. chemicalbook.comhellobio.com The precision of the DAB deposition provides a level of detail that is unattainable with light microscopy alone, revealing the intricate spatial relationships between different cellular components. nih.gov

Tracing Neuronal Networks and Synaptic Structures

In neuroanatomy, DAB-based methods are invaluable for tracing neuronal connections and delineating synaptic structures. nih.govelifesciences.org Neuroanatomical tracers, such as biotinylated dextran amine (BDA) or viral tracers, can be transported axonally within neurons. nih.govduke.edu Following transport, these tracers are visualized using an avidin-biotin-peroxidase system, where the final step involves the DAB reaction to produce a permanent, electron-dense marker within the labeled neurons and their processes. tcichemicals.comnih.gov This allows for the detailed reconstruction of neural pathways at the ultrastructural level.

This technique is crucial for determining synaptic connectivity. By labeling a presynaptic neuron with a DAB-based tracer, researchers can identify its axon terminals and determine whether they form synapses with specific postsynaptic elements, which may be identified by other markers. nih.govelifesciences.org For instance, serial block-face scanning electron microscopy (SBF-SEM) combined with DAB labeling has been used to unequivocally identify the structures and connectivity of specific neuron types, such as cerebrospinal fluid-contacting neurons in the spinal cord. elifesciences.org

Tracking Intracellular Trafficking and Organelle Dynamics

DAB-based techniques are powerful tools for studying the dynamic processes of intracellular trafficking and organelle interactions. nih.govmolbiolcell.org By labeling specific cargo molecules or transport vesicles, their movement through the cell can be followed at the ultrastructural level. nih.govnih.gov For example, the endosomal and lysosomal pathways of nanoparticles have been precisely tracked using DAB photoconversion, where a fluorescently labeled particle's location is converted into an electron-dense signal. nih.govresearchgate.net

This approach has also been applied to study the trafficking of cellular components like the glucose transporter GLUT4. molbiolcell.org By using HRP-mediated DAB polymerization, researchers can determine the location of these transporters within intracellular compartments versus the cell surface. molbiolcell.org Furthermore, DAB staining is used to visualize specific organelles like peroxisomes and mitochondria, aiding in the study of their dynamics, distribution, and interactions with other cellular structures. nih.govscispace.comresearchgate.net The use of genetically encoded tags like APEX2, which catalyzes DAB polymerization, allows for the visualization of organelle dynamics in living cells before fixation for EM analysis. nih.govfrontiersin.org

Genetically Encoded Tags for X-ray Microscopy via this compound Polymerization

A novel application of DAB polymerization is its use in conjunction with genetically encoded tags for synchrotron-based X-ray microscopy (XRM). nih.govoup.comnih.gov This technique repurposes engineered peroxidases, such as APEX2, as genetically encoded X-ray-sensitive tags (GXET). nih.govnih.govsciencechina.cn When cells expressing a protein of interest fused to APEX2 are supplied with DAB, the enzyme catalyzes the in-situ polymerization of DAB into a dense polymer. nih.govoup.com

This DAB polymer is significantly more absorptive of X-rays in the "water window" energy range than surrounding cellular components, making it visible under XRM. nih.gov This method allows for the nanoscale localization of specific proteins within whole cells with a resolution as high as 30 nanometers. nih.govnih.gov Unlike traditional X-ray labeling methods that rely on exogenous tags, this genetically encoded approach offers high specificity and avoids multi-step labeling procedures. nih.govoup.com The excellent energy resolution of XRM also holds the potential for multicolor imaging by using different peroxidase tags. nih.govnih.gov

| Parameter | Description | Reference |

| Technique | Genetically Encoded X-ray-sensitive Tags (GXET) for X-ray Microscopy (XRM) | nih.govnih.gov |

| Genetic Tag | Engineered ascorbate peroxidase (APEX2) fused to a protein of interest. | nih.govoup.com |

| Substrate | This compound (DAB). | nih.govoup.com |

| Principle | APEX2 catalyzes the polymerization of DAB into an X-ray-dense polymer at the site of the tagged protein. | nih.govnih.gov |

| Resolution | Achieves ultra-high resolution, down to 30 nanometers. | nih.govnih.gov |

| Advantage | Site-specific, genetically encoded labeling for nanoscale protein localization in whole cells. | nih.govoup.comacs.org |

This compound in Western Blotting and Immunoassays

This compound serves as a robust chromogenic substrate for horseradish peroxidase (HRP) in Western blotting and other immunoassays. tcichemicals.commpbio.comfishersci.se In these applications, HRP is typically conjugated to a secondary antibody that detects the primary antibody bound to the target antigen. universiteitleiden.nl Upon the addition of DAB and hydrogen peroxide, HRP catalyzes the oxidation of DAB, producing a water-insoluble, brown precipitate directly on the blotting membrane at the location of the target protein. tcichemicals.comsigmaaldrich.com

This reaction provides a permanent, stable signal that is easily visualized and can be photographed for documentation. thermofisher.comtcichemicals.com The intensity of the brown band is related to the amount of protein present, allowing for semi-quantitative analysis. mdpi.com To increase the sensitivity and darkness of the signal, the DAB reaction can be enhanced with the addition of metal ions such as nickel, cobalt, or silver. thermofisher.comhellobio.com While other chromogenic substrates exist, DAB is favored for its stability and the insolubility of its reaction product, which prevents signal diffusion and results in sharp, well-defined bands. thermofisher.commpbio.com

Chromogenic Detection of Proteins in Blots

This compound (DAB) is a widely utilized chromogenic substrate for the detection of proteins in various blotting techniques, most notably Western blotting. revvity.comrevvity.com Its application hinges on the enzymatic activity of horseradish peroxidase (HRP), which is commonly conjugated to secondary antibodies. sigmaaldrich.com In the presence of hydrogen peroxide, HRP catalyzes the oxidation of DAB. chemicalbook.comlookchem.com This reaction results in the formation of a stable, insoluble brown precipitate at the site of the target protein, allowing for its visualization. chemicalbook.combiocompare.comthermofisher.com

The key steps in chromogenic detection using DAB on a western blot involve sample preparation, membrane transfer, blocking, and incubation with primary and HRP-conjugated secondary antibodies. abcam.com Following these steps, the blot is incubated with a DAB substrate solution. sigmaaldrich.com The resulting brown precipitate is permanent and does not fade over time, providing a lasting record of the experiment. revvity.com The intensity of the colored product can be enhanced by the addition of metal ions such as nickel, copper, silver, and cobalt, which form darker complexes with the oxidized DAB. thermofisher.comthermofisher.com

One of the significant advantages of using DAB is that it does not require specialized imaging equipment for visualization, making it a cost-effective and user-friendly method for qualitative and semi-quantitative analysis. abcam.com The resulting blot can be easily photographed or scanned for documentation.

Table 1: Comparison of Common Chromogenic Substrates for HRP in Western Blotting

| Substrate | Abbreviation | Precipitate Color | Key Characteristics |

|---|---|---|---|

| This compound | DAB | Brown | Insoluble in alcohol, stable, can be enhanced with metal ions. biocompare.comthermofisher.com |

| 3,3',5,5'-Tetramethylbenzidine | TMB | Dark Blue | Generates a water-soluble blue product that can be precipitated onto the membrane. thermofisher.com |

| 4-Chloro-1-naphthol | 4-CN | Bluish-Purple | Precipitate is alcohol-soluble and may be less stable than DAB. thermofisher.com |

Sequential Detection of Multiple Antigens

A significant advancement in immunoblotting is the ability to detect multiple antigens on a single blot, a technique particularly valuable when working with limited or precious samples. abcam.comnih.gov this compound plays a crucial role in methods developed for the sequential detection of multiple proteins without the need for stripping previously bound antibodies from the membrane. abcam.comnih.gov

The process involves performing a standard Western blot for the first target protein, using an HRP-conjugated secondary antibody and a chemiluminescent substrate for initial detection via X-ray film. nih.gov Following this, the blot is treated with a chromogenic substrate like DAB. nih.gov The resulting insoluble precipitate effectively masks the first antigen-antibody-HRP complex, rendering it unreactive in subsequent detection steps. nih.govnih.gov This allows the same membrane to be reprobed with a different primary antibody to detect a second antigen, and this process can be repeated multiple times. nih.gov

This non-stripping method preserves the integrity of the immobilized proteins on the blot, leading to strong signal intensities even after multiple probing cycles. abcam.comnih.gov A variation of this technique, known as "rainbow Western" blotting, utilizes a series of different HRP substrates that produce distinct colored precipitates (e.g., brown, black, red, and green), allowing for the simultaneous visualization of up to four different antigens on the same blot. nih.govresearchgate.net

These sequential and multiplexing techniques are especially beneficial for analyzing complex biological samples, such as clinical specimens, where the amount of available protein is often limited. abcam.comnih.gov

Optimization for Nanozyme-Based Assays

The emergence of nanozymes, which are nanoparticles with enzyme-like activity, has presented new opportunities in bioanalytical chemistry, including their use as alternatives to traditional enzymes like HRP in immunoassays. mdpi.comnih.gov However, the optimal reaction conditions for nanozymes can differ significantly from those of natural enzymes. mdpi.comnih.gov Research has shown that the composition of the substrate solution, including the buffer type and additives, plays a critical role in the performance of nanozyme-based assays using this compound. mdpi.comnih.gov

Studies have demonstrated that enhancers commonly found in commercial DAB substrate formulations for HRP, such as imidazole, can actually suppress the catalytic activity of some nanozymes, like Prussian blue nanoparticles. nih.govresearchgate.netchemrxiv.org Conversely, simple modifications to the substrate buffer can greatly enhance the performance of these nanozymes. mdpi.comnih.gov For instance, the inclusion of salts like sodium chloride (NaCl) or ammonium chloride (NH4Cl) at high concentrations (1.5–2 M) in buffers such as citrate, MES, HEPES, and TRIS has been shown to substantially increase the oxidation of DAB by Prussian blue nanozymes, leading to a stronger analytical signal compared to commercial DAB formulations. mdpi.comnih.govresearchgate.net

The optimization of the DAB substrate composition is therefore a crucial step in developing sensitive and efficient nanozyme-based assays. mdpi.comnih.gov This includes adjusting the pH, buffer species, ionic strength, and the concentrations of both DAB and hydrogen peroxide. mdpi.comchemrxiv.org Such optimization has been successfully applied to enhance the performance of nanozyme-based techniques like Western blotting and dot blot assays. mdpi.comresearchgate.net

Table 2: Factors Affecting DAB Oxidation in Nanozyme-Based Assays

| Factor | Effect on Nanozyme Activity | Research Finding |

|---|---|---|

| pH | Significant impact on catalytic activity. | Optimal pH varies depending on the specific nanozyme. mdpi.com |

| Buffer Species | Influences signal intensity. | Citrate, MES, HEPES, and TRIS buffers have been shown to be effective. mdpi.comnih.gov |

| Enhancers (e.g., Imidazole) | Can suppress nanozyme activity. | Enhancers optimized for HRP may not be suitable for nanozymes. nih.govresearchgate.net |

| Salt Concentration | Can significantly enhance signal intensity. | High concentrations (1.5-2 M) of NaCl or NH4Cl can boost performance. mdpi.comnih.gov |

This compound in Polymer Chemistry and Material Science Research

Precursor to Polybenzimidazole Synthesis and its Derivatives

This compound is a fundamental monomer in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers renowned for their exceptional thermal and chemical stability. wikipedia.orgbiosynth.comglentham.com PBIs are synthesized through the polycondensation of DAB with various dicarboxylic acids or their derivatives. nih.govacs.org

The synthesis can be carried out via high-temperature polycondensation in a solution of poly(phosphoric acid) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). nih.govmdpi.com For example, a series of aliphatic PBIs have been synthesized by reacting DAB with aliphatic dicarboxylic acids of varying methylene chain lengths. nih.gov The properties of the resulting polymers, such as mechanical strength and glass transition temperature, are influenced by the length of the aliphatic chain. nih.gov

Researchers have also explored modifying the reaction conditions to achieve PBIs with higher molecular weights and improved processability. For instance, the addition of trifluoromethanesulfonic acid (TFSA) to Eaton's reagent has been shown to allow the polycondensation to proceed at lower temperatures, yielding high-molecular-weight PBIs that are readily soluble in organic solvents. mdpi.com Microwave-assisted synthesis has also been investigated as a time-saving method for producing PBI copolymers. jlu.edu.cn These advanced synthesis methods expand the potential applications of PBI materials in fields requiring high-performance polymers, such as aerospace and automotive industries. chemimpex.com

Application in Dye Synthesis and Pigment Production

This compound serves as a key intermediate in the chemical synthesis of various organic compounds, including dyes and pigments. chemimpex.comlongchangchemical.com Its aromatic amine structure allows it to be a building block for creating complex molecules with strong coloring properties. chemimpex.com The resulting dyes and pigments find applications in the textile and printing industries, contributing to vibrant and durable colors in fabrics and other materials. chemimpex.comlongchangchemical.com

The chromogenic nature of DAB, which leads to the formation of a colored product upon oxidation, is the fundamental property exploited in its use for dye synthesis. chemicalbook.com The reaction of DAB can be controlled to produce a range of colors, which is a valuable characteristic in pigment production.

Research on Electrochemical Sensors utilizing this compound

In the field of electrochemistry, this compound is utilized in the development of electrochemical sensors for the detection of a wide range of analytes. chemimpex.com Its excellent conductivity and stability make it a suitable material for modifying electrode surfaces. chemimpex.com

One common approach involves the electropolymerization of DAB onto an electrode surface, such as glassy carbon or gold, to form a poly(this compound) (PDAB) film. researchgate.netresearchgate.net This modified electrode can then be used for the sensitive and selective detection of various substances. For instance, PDAB-modified electrodes have been employed in the determination of phenols. researchgate.net The polymer film can enhance the electrochemical response towards the target analyte, leading to improved sensor performance.

Research has also explored the covalent modification of electrode surfaces through the electrochemical oxidation of DAB. researchgate.net These functionalized surfaces can serve as platforms for developing biosensors. For example, they have been investigated for the detection of environmental pollutants and glucose. chemimpex.comresearcher.life The versatility of DAB in creating functionalized polymer films makes it a valuable component in the ongoing research and development of novel electrochemical sensing platforms. researchgate.netresearchgate.net

Challenges and Future Directions in 3,3'-diaminobenzidine Research

Methodological Considerations and Optimization Strategies